![molecular formula C21H16N2O2 B12602197 1H-Indazole-3-carboxylic acid, 1-([1,1'-biphenyl]-4-ylmethyl)- CAS No. 875577-66-5](/img/structure/B12602197.png)
1H-Indazole-3-carboxylic acid, 1-([1,1'-biphenyl]-4-ylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Indazole-3-carboxylic acid, 1-([1,1’-biphenyl]-4-ylmethyl)- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceuticals. This compound is known for its unique structural features, which include an indazole ring fused with a carboxylic acid group and a biphenyl moiety. These structural elements contribute to its diverse biological activities and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . This reaction can be catalyzed by transition metals such as copper or palladium, which facilitate the formation of the indazole ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized procedures to ensure high yields and purity. For example, the use of diazotization reactions under mild conditions has been reported to efficiently produce 1H-Indazole-3-carboxylic acid derivatives . These methods are designed to be scalable and cost-effective, making them suitable for large-scale production.
化学反応の分析
Types of Reactions
1H-Indazole-3-carboxylic acid, 1-([1,1’-biphenyl]-4-ylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indazole ring and biphenyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole-3-carboxylic acid oxides, while reduction can produce indazole-3-carbinol derivatives.
科学的研究の応用
1H-Indazole-3-carboxylic acid, 1-([1,1’-biphenyl]-4-ylmethyl)- has a wide range of scientific research applications:
作用機序
The mechanism of action of 1H-Indazole-3-carboxylic acid, 1-([1,1’-biphenyl]-4-ylmethyl)- involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a potential inhibitor of protein kinases, which play a crucial role in cell signaling and regulation . The compound binds to the active site of the kinase, preventing its activity and thereby modulating various cellular processes.
類似化合物との比較
Similar Compounds
Indazole-3-carboxylic acid: Shares the indazole core but lacks the biphenyl moiety.
1-Methylindazole-3-carboxylic acid: Contains a methyl group instead of the biphenyl moiety.
Indazole-3-carboxamide: Features an amide group in place of the carboxylic acid.
Uniqueness
1H-Indazole-3-carboxylic acid, 1-([1,1’-biphenyl]-4-ylmethyl)- is unique due to the presence of the biphenyl moiety, which enhances its biological activity and specificity. This structural feature distinguishes it from other indazole derivatives and contributes to its potential as a therapeutic agent.
特性
CAS番号 |
875577-66-5 |
|---|---|
分子式 |
C21H16N2O2 |
分子量 |
328.4 g/mol |
IUPAC名 |
1-[(4-phenylphenyl)methyl]indazole-3-carboxylic acid |
InChI |
InChI=1S/C21H16N2O2/c24-21(25)20-18-8-4-5-9-19(18)23(22-20)14-15-10-12-17(13-11-15)16-6-2-1-3-7-16/h1-13H,14H2,(H,24,25) |
InChIキー |
NDLZXTTVQOLMMI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CN3C4=CC=CC=C4C(=N3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


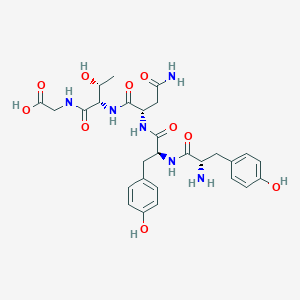
![({3-[(2-Bromophenyl)methyl]cyclohex-1-en-1-yl}oxy)(trimethyl)silane](/img/structure/B12602116.png)
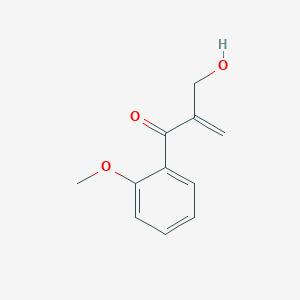
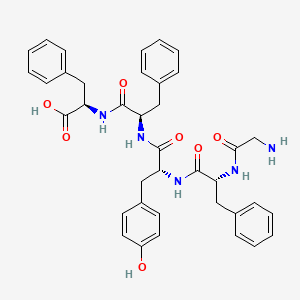
![1-[3-[4-(3-Pyren-1-ylphenyl)phenyl]phenyl]pyrene](/img/structure/B12602126.png)

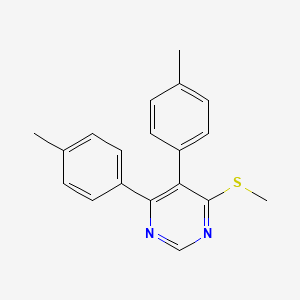
![Ethyl 3-{4-[(trifluoromethyl)sulfanyl]phenyl}propanoate](/img/structure/B12602137.png)
![[1,1'-Biphenyl]-2-sulfonamide, 4'-fluoro-N-(4-hydroxybutyl)-](/img/structure/B12602138.png)
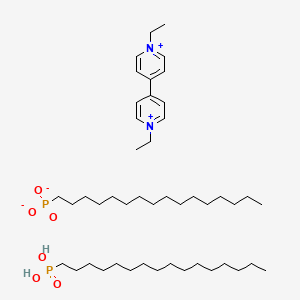
stannane](/img/structure/B12602153.png)
silane](/img/structure/B12602156.png)
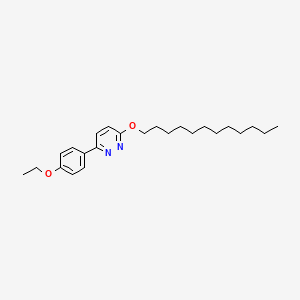
![2,6,7-Trimethyl-2,4,6,7-tetraaza-1-phosphabicyclo[2.2.2]octane](/img/structure/B12602172.png)
